

Technical Guide: Reactivity & Synthetic Utility of Methyl 5-fluoro-2-formylbenzoate

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Compound of Interest

Compound Name:	Methyl 5-fluoro-2-formylbenzoate
CAS No.:	1194374-71-4
Cat. No.:	B2943746

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CAS: 1194374-71-4 | Formula: $C_9H_7FO_3$ | MW: 182.15 g/mol [1]

Executive Summary

Methyl 5-fluoro-2-formylbenzoate is a high-value "ortho-linchpin" scaffold used primarily in the synthesis of fused nitrogen heterocycles, specifically phthalazinones and isoindolinones. Its structural uniqueness lies in the ortho disposition of a reactive aldehyde (electrophile) and a methyl ester (electrophile), combined with a fluorine atom at the C5 position.

This configuration makes it a critical building block for fluorinated PARP (Poly ADP-ribose polymerase) inhibitor analogs.[1] Unlike the standard unsubstituted phthalazinone core found in first-generation inhibitors (e.g., Olaparib), the 5-fluoro substitution provides a handle for modulating metabolic stability, lipophilicity, and binding affinity in next-generation drug candidates.

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is governed by three distinct electronic vectors:

- The Ortho-Effect (C1 & C2): The proximity of the formyl group (C2) and the methyl ester (C1) creates a "trap" for binucleophiles.[1] The aldehyde is significantly more electrophilic than the ester, dictating the regioselectivity of initial nucleophilic attacks.
- The 5-Fluoro Substituent:
 - Position relative to Aldehyde: Para.
 - Position relative to Ester: Meta.
 - Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), activating the aldehyde carbon towards nucleophilic attack. Furthermore, being para to the aldehyde, the C5-F bond is moderately activated for Nucleophilic Aromatic Substitution (S_NAr), allowing for late-stage diversification.
- The Aldehyde (Formyl) Group: Acts as the primary "anchor" point.[1] It is susceptible to condensation, reduction, and olefination (Wittig/HWE) reactions.[1]

Reactivity Heatmap

Functional Group	Primary Reactivity	Key Transformation	Activation Level
Aldehyde (C2)	Condensation / Reduction	Hydrazone/Imine formation	High (Activated by para-F)
Methyl Ester (C1)	Acyl Substitution	Cyclization to Lactam	Moderate (Requires proximity effect)
Fluorine (C5)	S _N Ar Displacement	Introduction of amines/thiols	Low-Moderate (Requires strong nucleophiles)

Primary Workflow: Synthesis of 7-Fluorophthalazinones

The most industrially relevant application of this scaffold is the synthesis of 7-fluorophthalazin-1(2H)-one. This bicyclic system mimics the pharmacophore of several DNA damage repair

inhibitors.

Mechanism of Action

The reaction proceeds via a cascade sequence:

- Condensation: Hydrazine attacks the highly reactive aldehyde to form a hydrazone intermediate.
- Cyclization: The distal nitrogen of the hydrazone attacks the methyl ester.
- Elimination: Methanol is eliminated, driving the equilibrium toward the thermodynamically stable, aromatic phthalazinone core.

Experimental Protocol: Synthesis of 7-Fluorophthalazin-1(2H)-one

This protocol is a self-validating system; the product precipitates from the reaction mixture, simplifying purification.

Reagents:

- **Methyl 5-fluoro-2-formylbenzoate** (1.0 eq)[1]
- Hydrazine hydrate (64% or 80% aq.[1] solution, 1.2 – 1.5 eq)
- Ethanol (Absolute, 10 volumes) or Acetic Acid (for faster kinetics)[1]

Step-by-Step Methodology:

- Dissolution: Charge a round-bottom flask with **Methyl 5-fluoro-2-formylbenzoate** (10 mmol, 1.82 g) and Ethanol (20 mL). Stir until fully dissolved.
- Addition: Add Hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.
Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.
[1]

- Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).
 - Checkpoint: The aldehyde spot ($R_f \sim 0.16$) should disappear. A new, lower R_f fluorescent spot (Phthalazinone) will appear.^[1]
- Work-up: Cool the reaction mixture to 0°C. The product, 7-fluorophthalazin-1(2H)-one, will precipitate as a white to off-white solid.^[1]
- Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under vacuum.^[1]
 - Expected Yield: 85–95%.^{[1][2]}
 - Validation: ¹H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and the aldehyde proton (~10.2 ppm), replaced by a broad NH singlet (~12.5 ppm) and aromatic signals shifted by the bicyclic fusion.

Secondary Workflow: Reductive Amination & Isoindolinones

This pathway accesses isoindolinones (gamma-lactams), a core structure in antipsychotics and anxiolytics.^[1]

Pathway Logic

Unlike hydrazine, primary amines cannot bridge the two carbonyls directly to form a 6-membered ring. Instead, they form a 5-membered lactam after reduction.^[1]

- Imine Formation: Amine condenses with Aldehyde.^[1]
- Reduction: The imine is reduced to a secondary amine.
- Lactamization: The secondary amine attacks the pendant ester, closing the ring to form the isoindolinone.

Experimental Protocol: One-Pot Reductive Cyclization

Reagents:

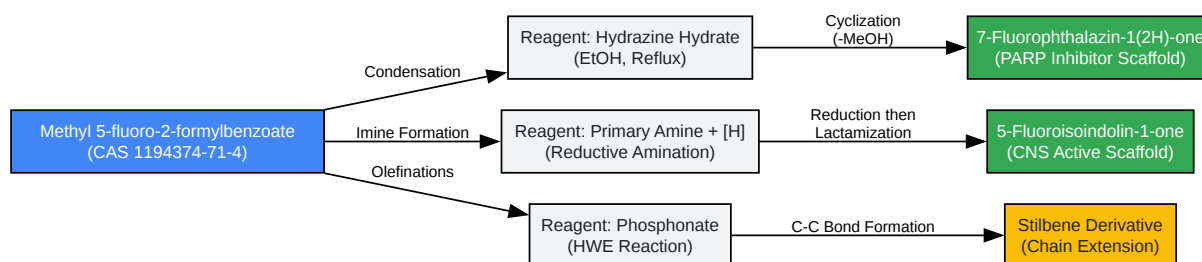
- **Methyl 5-fluoro-2-formylbenzoate** (1.0 eq)[1]
- Primary Amine (e.g., Benzylamine, 1.1 eq)[1]
- Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]
- Dichloromethane (DCM) or DCE.[1]

Methodology:

- Mix the benzoate and amine in DCM. Stir for 1 hour to pre-form the imine (monitor by disappearance of aldehyde).
- Add STAB in one portion.[1] Stir at RT for 4–12 hours.
- Note: If spontaneous lactamization does not occur (steric hindrance), reflux in Toluene or add a base (K_2CO_3) after the reduction step to force ring closure.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the "Linchpin" strategy, showing how the choice of reagent dictates the heterocyclic outcome.



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Caption: Divergent synthetic pathways from the **Methyl 5-fluoro-2-formylbenzoate** scaffold.[1]
Blue indicates the starting material; Green indicates stable heterocyclic cores.

Advanced Reactivity: Nucleophilic Aromatic Substitution (S_NAr)[1][4]

While the ester and aldehyde are the primary reactive sites, the 5-fluoro position offers a site for late-stage diversification.

- Mechanism: The formyl group at C2 is a strong electron-withdrawing group (EWG).[1] The Fluorine at C5 is para to this EWG.
- Feasibility: Moderate.[1] While not as activated as a fluoro-nitrobenzene, the 5-fluoro-2-formyl system can undergo S_NAr with strong nucleophiles (e.g., thiols, piperazines) in polar aprotic solvents (DMSO, DMF) at elevated temperatures (80–120°C).[1]
- Strategic Note: It is often superior to perform S_NAr before cyclization if the nucleophile is sensitive to hydrazine, or after cyclization on the phthalazinone core if the nucleophile is bulky.

Reactivity Comparison Table

Reaction Type	Reagent	Product Class	Critical Condition
Cyclocondensation	Hydrazine Hydrate	Phthalazinone	Reflux in EtOH; spontaneous precipitation.[1]
Reductive Cyclization	R-NH ₂ / NaBH(OAc) ₃	Isoindolinone	Requires reduction of imine prior to cyclization.[1]
HWE Olefination	Triethyl phosphonoacetate	Cinnamate Ester	NaH or LiHMDS base required; Aldehyde selective.[1]
S _N Ar	Morpholine / K ₂ CO ₃	5-Morpholino-benzaldehyde	Heat (100°C) in DMF; F is displaced.[1]

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